Cas no 2228586-71-6 (methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate)
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate
- EN300-1907147
- 2228586-71-6
-
- Inchi: 1S/C11H11BrO3/c1-7-8(4-3-5-9(7)12)10(13)6-11(14)15-2/h3-5H,6H2,1-2H3
- InChI Key: DSNDEKWSFANKPZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(CC(=O)OC)=O)=C1C
Computed Properties
- Exact Mass: 269.98916g/mol
- Monoisotopic Mass: 269.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 43.4Ų
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907147-0.05g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1907147-0.1g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1907147-0.25g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1907147-0.5g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1907147-1.0g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 1g |
$884.0 | 2023-06-02 | ||
| Enamine | EN300-1907147-2.5g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1907147-5.0g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 5g |
$2566.0 | 2023-06-02 | ||
| Enamine | EN300-1907147-10.0g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 10g |
$3807.0 | 2023-06-02 | ||
| Enamine | EN300-1907147-1g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1907147-5g |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
2228586-71-6 | 5g |
$1821.0 | 2023-09-18 |
methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate
Introduction to Methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate (CAS No. 2228586-71-6)
Methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate, identified by its CAS number 2228586-71-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, exhibits a promising profile for further exploration in drug discovery and medicinal chemistry.
The molecular structure of methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate consists of a phenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position, coupled with an ester functionality at the 3-oxopropyl moiety. This particular arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various biological pathways. The presence of both bromine and methyl substituents in methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate suggests potential interactions with biological targets such as kinases and transcription factors, which are pivotal in regulating cellular processes. This has prompted researchers to investigate its pharmacological potential further.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The ester group provides a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has made methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate a popular choice for medicinal chemists seeking to develop novel therapeutic agents.
Recent studies have highlighted the importance of halogenated aromatic compounds in drug design. The bromine atom in methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate serves as an excellent site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of structurally diverse libraries.
The pharmacokinetic properties of methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate are also of great interest. Initial computational studies suggest that this compound may exhibit good oral bioavailability due to its favorable lipophilicity and metabolic stability. These attributes are crucial for ensuring that a drug candidate reaches its target site in sufficient concentrations to elicit a therapeutic effect.
In addition to its synthetic utility, methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate has shown promise in preclinical studies as an intermediate for developing potential treatments against various diseases. Researchers have explored its derivatives as inhibitors of enzymes involved in cancer metabolism and inflammation. The structural features of this compound have been found to modulate key signaling pathways, offering a rational basis for its therapeutic potential.
The synthesis of methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the bromination of an appropriately substituted aromatic precursor, followed by esterification to introduce the propenoate moiety. Advances in catalytic systems have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields.
The role of computational chemistry in optimizing synthetic routes cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal reaction conditions for the preparation of methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate. These tools have allowed chemists to rationally design experiments, minimizing trial-and-error approaches and accelerating the discovery process.
The growing interest in green chemistry principles has also influenced the synthesis of this compound. Researchers are increasingly adopting solvent-free reactions, catalytic methods, and recyclable materials to minimize environmental impact. Such innovations not only enhance sustainability but also improve cost-effectiveness, making large-scale production more feasible.
In conclusion, methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate (CAS No. 2228586-71-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic versatility, and promising pharmacological profile make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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